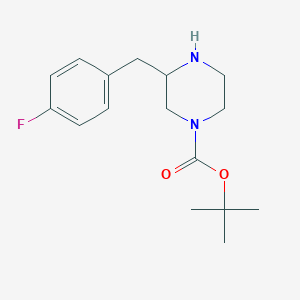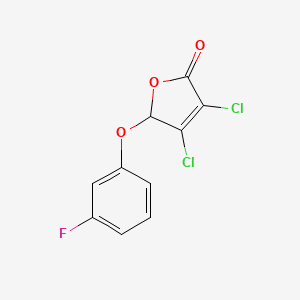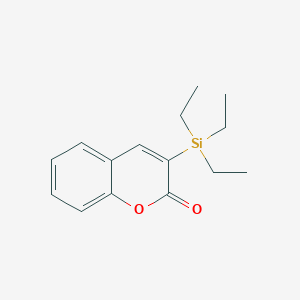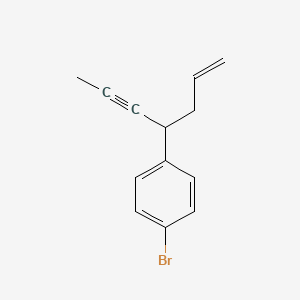![molecular formula C31H23N3O4 B12594534 (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} CAS No. 873303-30-1](/img/structure/B12594534.png)
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} is a complex organic compound characterized by its unique structure, which includes a pyridine ring and two aminophenoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,6-dicarboxylic acid with 4-(4-aminophenoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (Pyridine-2,6-diyl)bis{[4-(4-hydroxyphenoxy)phenyl]methanone}
- (Pyridine-2,6-diyl)bis{[4-(4-methoxyphenoxy)phenyl]methanone}
Uniqueness
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
873303-30-1 |
|---|---|
Fórmula molecular |
C31H23N3O4 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
[6-[4-(4-aminophenoxy)benzoyl]pyridin-2-yl]-[4-(4-aminophenoxy)phenyl]methanone |
InChI |
InChI=1S/C31H23N3O4/c32-22-8-16-26(17-9-22)37-24-12-4-20(5-13-24)30(35)28-2-1-3-29(34-28)31(36)21-6-14-25(15-7-21)38-27-18-10-23(33)11-19-27/h1-19H,32-33H2 |
Clave InChI |
RXSYQQXZRXORBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)


![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)


![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)

